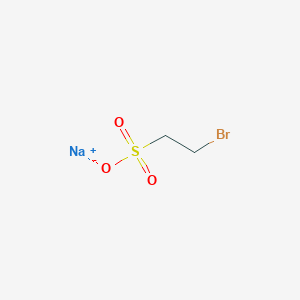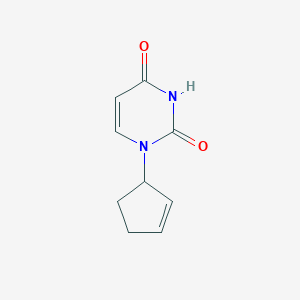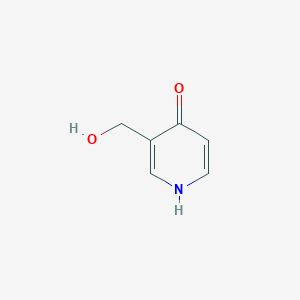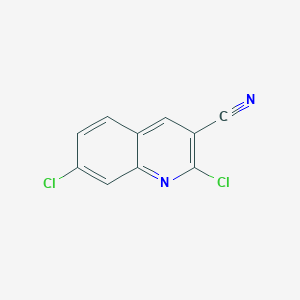![molecular formula C10H19NO B119092 [(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol CAS No. 143817-88-3](/img/structure/B119092.png)
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 2S,6S-PM.
Mechanism Of Action
The mechanism of action of 2S,6S-PM is not fully understood. However, it has been found to have a high affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the dopamine receptor. This suggests that this compound may have potential as a therapeutic agent for the treatment of various neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 2S,6S-PM has various biochemical and physiological effects. This compound has been found to have neuroprotective effects, which may be useful for the treatment of neurological disorders. Additionally, 2S,6S-PM has been found to have antioxidant properties, which may be useful for the treatment of various diseases, including cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 2S,6S-PM in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 2S,6S-PM. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to explore the use of 2S,6S-PM in the development of new materials, including polymers and nanomaterials. Additionally, research on the synthesis of 2S,6S-PM may lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesis Methods
The synthesis of 2S,6S-PM can be achieved through various methods, including the use of chiral auxiliary and asymmetric hydrogenation. The most commonly used method involves the use of chiral auxiliary, which involves the use of a molecule that can be easily removed after the reaction is complete. This method has been found to be efficient and effective in producing high yields of 2S,6S-PM.
Scientific Research Applications
2S,6S-PM has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, 2S,6S-PM has been found to be a useful tool for the development of new drugs and drug delivery systems. In material science, this compound has been found to have potential applications in the development of new materials, including polymers and nanomaterials.
properties
CAS RN |
143817-88-3 |
|---|---|
Product Name |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)10-6-4-5-9(7-12)11(10)3/h4,6,8-10,12H,5,7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
PZBMJKUOMAYBGT-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@H]1C=CC[C@H](N1C)CO |
SMILES |
CC(C)C1C=CCC(N1C)CO |
Canonical SMILES |
CC(C)C1C=CCC(N1C)CO |
synonyms |
2-Pyridinemethanol,1,2,3,6-tetrahydro-1-methyl-6-(1-methylethyl)-,(2S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



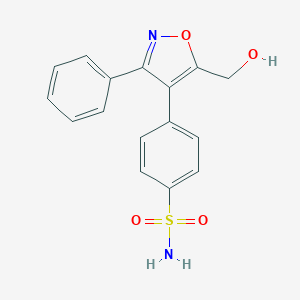
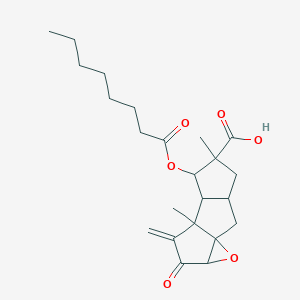
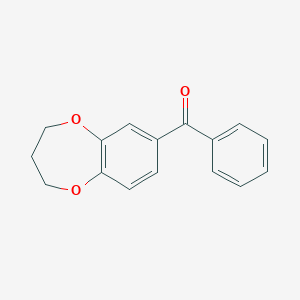
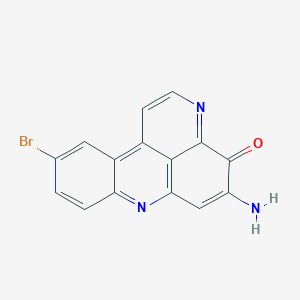
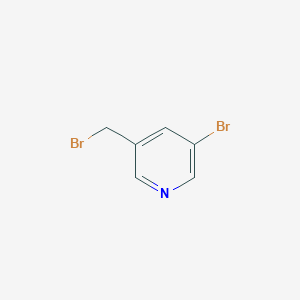
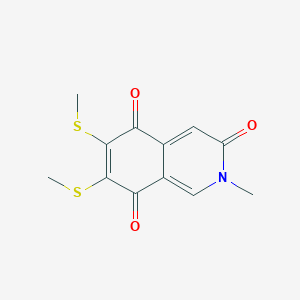
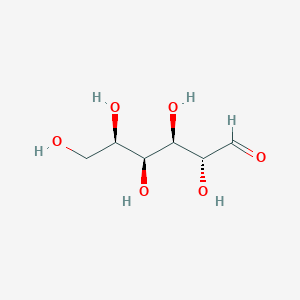
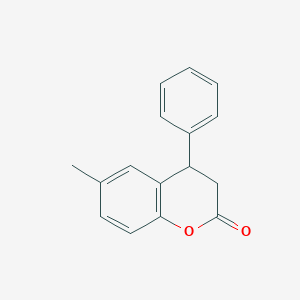
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
